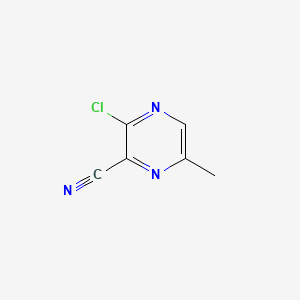

3-Chloro-6-methylpyrazine-2-carbonitrile

Descripción

Propiedades

IUPAC Name |

3-chloro-6-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c1-4-3-9-6(7)5(2-8)10-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOGIWQSAYUWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857429 | |

| Record name | 3-Chloro-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366181-81-8 | |

| Record name | 3-Chloro-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-6-methylpyrazine-2-carbonitrile CAS number

An In-Depth Technical Guide to 3-Chloro-6-methylpyrazine-2-carbonitrile (CAS: 1366181-81-8)

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for pharmaceutical research and development. We will explore its physicochemical properties, detail a representative synthetic pathway with mechanistic insights, and elucidate its strategic importance in medicinal chemistry. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to leverage this versatile compound in the synthesis of novel therapeutic agents.

The Strategic Importance of the Pyrazine Core in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in modern drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a valuable component in designing molecules with specific biological activities.[3] Several FDA-approved drugs, including the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the proteasome inhibitor Bortezomib, feature a pyrazine core, underscoring its therapeutic relevance.[1][4]

This compound emerges as a particularly valuable intermediate. Its trifunctional nature—a reactive chlorine atom, a versatile nitrile group, and an electron-rich pyrazine ring—provides multiple handles for synthetic elaboration, enabling the construction of diverse molecular libraries for screening and lead optimization.[5][6]

Physicochemical Properties and Data

A clear understanding of a compound's physical and chemical properties is foundational to its application in synthesis. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1366181-81-8 | [7][8][9] |

| Molecular Formula | C₆H₄ClN₃ | [8] |

| Molecular Weight | 153.57 g/mol | [8] |

| IUPAC Name | This compound | [7] |

| Purity | Typically ≥95% | [8] |

| Appearance | Expected to be a solid at room temperature | Inferred |

Synthesis and Mechanistic Rationale

While multiple synthetic routes to substituted pyrazines exist, a common and effective strategy for introducing a chlorine atom onto the pyrazine ring involves direct chlorination of a precursor. The synthesis of the analogous 3-chloropyrazine-2-carbonitrile from pyrazine-2-carbonitrile provides a validated template for this transformation.[10][11][12]

A plausible and efficient synthesis of this compound would start from 6-methylpyrazine-2-carbonitrile. The key transformation is a regioselective chlorination reaction.

Causality of Reagent Selection

The choice of a chlorinating agent is critical. Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are often employed.[10][11] These electrophilic chlorine sources are highly effective for halogenating electron-deficient heterocyclic systems like pyrazine. The reaction mechanism typically involves the activation of the pyrazine ring, making it more susceptible to electrophilic attack, followed by the introduction of the chlorine atom. The presence of a directing group and careful control of reaction conditions are paramount to achieving the desired regioselectivity.

Caption: A generalized workflow for the synthesis of this compound.

A Versatile Building Block for Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. This allows for sequential and controlled modifications to build molecular complexity.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C-3 position is activated by the electron-withdrawing pyrazine nitrogens and the adjacent nitrile group, making it an excellent leaving group for SₙAr reactions.[6] This pathway is extensively used to introduce amine, alcohol, or thiol functionalities, which are crucial for establishing interactions with biological targets. For example, reacting it with various amines is a common strategy for building libraries of potential kinase inhibitors or cathepsin C inhibitors.[6][10]

-

Nitrile Group Transformations: The carbonitrile group is a versatile precursor. It can be:

-

Hydrolyzed to a carboxamide or a carboxylic acid, providing a key hydrogen bond donor/acceptor or a point for further amide coupling.

-

Reduced to a primary amine, introducing a basic center or a linker for further functionalization.

-

Caption: Key reaction pathways for the derivatization of this compound.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks and robust analytical confirmation.

Protocol 5.1: Synthesis of a 3-Amino-6-methylpyrazine-2-carbonitrile Derivative via SₙAr

This protocol describes a representative nucleophilic aromatic substitution reaction.

Objective: To displace the chloro group with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Selected primary amine (e.g., benzylamine) (1.2 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

-

Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous THF. Stir until fully dissolved.

-

Causality: An inert atmosphere and anhydrous conditions are crucial to prevent quenching of the base and unwanted side reactions with water.

-

-

Reagent Addition: Add the primary amine (1.2 eq) followed by the dropwise addition of DIPEA (2.0 eq).

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. An excess ensures complete reaction.

-

-

Reaction & Monitoring: Heat the reaction mixture to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Self-Validation: TLC provides a real-time check on the reaction's progress, preventing unnecessary heating and potential degradation.

-

-

Workup: Cool the mixture to room temperature. Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

-

Causality: The aqueous wash removes the amine salt (DIPEA-HCl) and any remaining water-soluble impurities.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

-

Self-Validation: Chromatography ensures the isolation of the target compound with high purity, which is essential for subsequent steps or biological testing.

-

Protocol 5.2: Analytical Characterization

Confirm the identity and purity of the synthesized product using standard analytical techniques.

-

¹H NMR (Nuclear Magnetic Resonance): The spectrum should show the disappearance of the pyrazine proton signals corresponding to the starting material and the appearance of new signals corresponding to the introduced amine moiety.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the desired product.

-

HPLC (High-Performance Liquid Chromatography): Purity should be assessed, ideally demonstrating >95% purity for use in drug discovery applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related 3-chloropyrazine-2-carbonitrile can be used to guide handling procedures.[13]

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[13][14] Causes skin and serious eye irritation. May cause respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][15]

-

Handling: Avoid creating dust. Use only non-sparking tools. Keep away from heat and sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion and Future Outlook

This compound is a high-value, strategically functionalized building block for medicinal chemistry. Its robust reactivity profile allows for the efficient synthesis of diverse compound libraries targeting a wide range of diseases. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this versatile intermediate in the quest for novel therapeutics. Future research will likely focus on developing even more efficient and sustainable methods for its synthesis and derivatization, further expanding its role in drug discovery pipelines.

References

-

National Center for Biotechnology Information. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Pyrazine Derivatives: A Focus on 2-Acetyl Pyrazine. Available at: [Link]

-

International Journal of Biology and Pharmaceutical Research. Pyrazine and its derivatives- synthesis and activity-a review. Available at: [Link]

-

Synthink. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. Available at: [Link]

-

Advanced Biotech. Safety Data Sheet. Available at: [Link] S.pdf

-

Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijbpas.com [ijbpas.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. This compound - CAS:1366181-81-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 9. 1366181-81-8|this compound|BLD Pharm [bldpharm.com]

- 10. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 11. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 12. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [chemicalbook.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. biosynth.com [biosynth.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 3-Chloro-6-methylpyrazine-2-carbonitrile: Physicochemical Properties and Strategic Applications

This guide provides a comprehensive technical overview of 3-Chloro-6-methylpyrazine-2-carbonitrile, a heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. Recognizing the limited availability of specific experimental data for this compound, this document leverages data from the closely related analogue, 3-chloropyrazine-2-carbonitrile, to provide expert insights into its expected physicochemical properties and to outline robust protocols for its empirical characterization. This guide is designed to be a practical resource, blending theoretical knowledge with actionable experimental methodologies.

Introduction

Substituted pyrazines are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their unique electronic properties and versatile reactivity make them privileged structures in medicinal chemistry, contributing to the development of therapeutics in oncology, infectious diseases, and beyond. This compound (CAS No. 1366181-81-8) is a member of this important class, featuring a pyrazine ring functionalized with a chloro group, a methyl group, and a carbonitrile moiety. These functional groups provide multiple reaction sites for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures and diverse compound libraries for drug discovery.

This guide will delve into the known and predicted physical and chemical properties of this compound, provide detailed protocols for its characterization, discuss its potential applications in drug development, and outline essential safety and handling procedures.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, we can infer its properties based on its structure and data from analogous compounds. The primary identifier for this compound is its CAS number: 1366181-81-8.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClN₃ | [1] |

| Molecular Weight | 153.57 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.[2] | N/A |

Molecular Structure:

Caption: Molecular structure of this compound.

Spectral Analysis: An Inferred Profile

Definitive spectral data for this compound is not publicly available. However, we can predict its spectral characteristics based on the analysis of the closely related compound, 3-chloropyrazine-2-carbonitrile (CAS 55557-52-3).[3][4] The key difference is the presence of a methyl group at the 6-position in our target molecule, which will influence the chemical shifts in NMR and introduce characteristic vibrations in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The pyrazine ring will have one proton, which will appear as a singlet. The methyl group will also produce a singlet, integrating to three protons.

-

Pyrazine Proton (H5): Expected to be in the range of δ 8.5-9.0 ppm. The electron-withdrawing nature of the adjacent nitrogen atom and the chloro and cyano groups will deshield this proton, shifting it downfield.

-

Methyl Protons (-CH₃): Expected to appear as a singlet in the range of δ 2.5-3.0 ppm.

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

-

Pyrazine Ring Carbons: These will appear in the aromatic region (δ 130-160 ppm). The carbons attached to the nitrogen, chlorine, and cyano groups will be significantly deshielded.

-

Carbonitrile Carbon (-C≡N): This will appear in the range of δ 115-120 ppm.

-

Methyl Carbon (-CH₃): This will appear in the aliphatic region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C≡N Stretch: A sharp, medium-intensity band is expected around 2220-2260 cm⁻¹. This is a key diagnostic peak for the nitrile group.[3]

-

C=N and C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[3]

-

C-H Stretching: The aromatic C-H stretch will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be seen just below 3000 cm⁻¹.

-

C-Cl Stretch: This will appear in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 153, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak at m/z 155 with approximately one-third the intensity of the M⁺ peak will also be observed, which is characteristic of a molecule containing one chlorine atom.

-

Fragmentation: Common fragmentation pathways may include the loss of a chlorine atom (M-35), a cyano group (M-26), or a methyl group (M-15).

Experimental Protocols for Characterization

For researchers synthesizing or working with this compound, the following experimental protocols are recommended for its comprehensive characterization.

Protocol 1: Purity and Identity Confirmation by LC-MS

Objective: To determine the purity of the synthesized compound and confirm its molecular weight.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute to a final concentration of 10-100 µg/mL.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Analysis: Look for the [M+H]⁺ ion at m/z 154 and the characteristic isotopic pattern of chlorine ([M+H+2]⁺ at m/z 156). Purity can be estimated from the peak area of the main component in the chromatogram.

-

Caption: Workflow for LC-MS analysis of this compound.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Objective: To confirm the chemical structure of the compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected signals: a singlet for the pyrazine proton (δ 8.5-9.0 ppm) and a singlet for the methyl protons (δ 2.5-3.0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected signals: six distinct carbon signals.

-

-

2D NMR (Optional but Recommended):

-

HSQC: To correlate proton signals with their directly attached carbon signals.

-

HMBC: To identify long-range proton-carbon correlations, which will be crucial for unambiguously assigning the positions of the substituents on the pyrazine ring.

-

NOESY: To confirm through-space proximity of protons, for example, between the methyl group and the pyrazine proton.

-

Applications in Drug Development

Pyrazine derivatives are integral to the development of a wide range of pharmaceuticals due to their ability to act as bioisosteres for other aromatic rings and their capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets. While specific applications of this compound are not yet widely documented, its structural motifs suggest significant potential as a key intermediate in the synthesis of bioactive compounds.

The chloro, methyl, and cyano groups on the pyrazine ring offer multiple points for chemical diversification:

-

The Chloro Group: Can be readily displaced by various nucleophiles (e.g., amines, alcohols, thiols) through nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide array of functional groups to explore structure-activity relationships.

-

The Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.

-

The Methyl Group: Can be functionalized, for example, through radical bromination followed by substitution.

Given these reactive handles, this compound is a valuable building block for the synthesis of inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer and viral infections. The pyrazine core itself is found in several approved drugs, highlighting the therapeutic potential of this heterocyclic system.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to obtain a supplier-specific SDS before handling this compound.

Conclusion

This compound is a promising heterocyclic building block with significant potential for applications in drug discovery and medicinal chemistry. While comprehensive experimental data on its physical properties are currently limited, this guide provides a robust framework for its characterization based on established analytical techniques and data from closely related analogues. The strategic combination of chloro, methyl, and cyano functionalities on the pyrazine core offers a versatile platform for the synthesis of novel and diverse molecular entities. As research in this area progresses, a deeper understanding of the properties and reactivity of this compound will undoubtedly unlock new opportunities for the development of innovative therapeutics.

References

-

Guidechem. this compound 1366181-81-8 wiki.

-

Sigma-Aldrich. SAFETY DATA SHEET - 2-Methylpyrazine.

-

BLD Pharm. 3-Chloro-6-methylpyrazine-2-carboxamide.

-

Apollo Scientific. 3-chloropyrazine-2-carbonitrile - SAFETY DATA SHEET.

-

MedchemExpress.com. Safety Data Sheet - Cariprazine.

-

Pharmazone. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery.

-

ChemicalBook. Pyrazine(290-37-9) 1H NMR spectrum.

-

Echemi. this compound.

-

ChemicalBook. 3-Chloropyrazine-2-carbonitrile.

-

PMC. Pyrazine‐Functionalized Ru(II)‐Complexes as Visible‐Light Activated Photobases.

-

ChemicalBook. 3-Chloropyrazine-2-carbonitrile synthesis.

-

ResearchGate. Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide...

-

MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

-

ChemScene. 3-Bromo-5-chloro-6-methylpyrazine-2-carbonitrile.

-

ACS Publications. Proton nuclear magnetic resonance spectra of monosubstituted pyrazines.

-

NIST. Pyrazine - IR Spectrum.

-

PubChem. 3-Amino-6-chloropyrazine-2-carbonitrile.

-

MDPI. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation.

-

PubMed. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

-

MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

-

ResearchGate. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

-

MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review.

-

CymitQuimica. 3-Chloro-6-phenyl-pyridazine-4-carbonitrile.

-

PubChem. 2-Chloro-6-(3-chlorophenyl)pyrazine.

Sources

- 1. Page loading... [guidechem.com]

- 2. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 3. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [chemicalbook.com]

- 4. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Determining the Solubility of 3-Chloro-6-methylpyrazine-2-carbonitrile

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility characteristics of 3-Chloro-6-methylpyrazine-2-carbonitrile. Given the limited availability of public domain quantitative solubility data for this specific molecule, this document emphasizes the foundational principles and practical methodologies for generating this critical dataset in a laboratory setting. Adherence to these protocols will ensure the generation of reliable and reproducible solubility profiles, essential for applications ranging from reaction chemistry to formulation development.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] To anticipate the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure of this compound:

-

Pyrazine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors.

-

Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's polarity.

-

Methyl Group (-CH3): A nonpolar, hydrophobic group.

-

Nitrile Group (-C≡N): A strongly polar group that can act as a hydrogen bond acceptor.

Based on this structure, this compound possesses both polar (nitrile, chloro, pyrazine nitrogens) and nonpolar (methyl group, aromatic ring) characteristics. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent system.

Predicted Solubility:

-

Polar Protic Solvents (e.g., Water, Ethanol): Limited solubility is expected in water due to the presence of the nonpolar methyl group and the aromatic ring, despite the presence of hydrogen bond acceptors. In alcohols like ethanol, solubility is likely to be higher as the alkyl chain of the alcohol can interact with the nonpolar parts of the molecule, while the hydroxyl group can interact with the polar functionalities.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated in these solvents. They can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding networks found in protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the significant polarity of the nitrile and chloro groups and the pyrazine ring.

Experimental Determination of Solubility

A systematic approach to determining solubility involves both qualitative assessments and quantitative measurements.

Qualitative Solubility Testing

A preliminary assessment of solubility in a range of solvents is a crucial first step. This provides a rapid understanding of the compound's general solubility profile and informs the choice of solvents for quantitative analysis. A general procedure involves observing the dissolution of a small, pre-weighed amount of the solute in a fixed volume of solvent.[3][4]

Experimental Protocol for Qualitative Solubility Testing:

-

Place approximately 25 mg of this compound into a small test tube.[4]

-

Add 0.75 mL of the selected solvent in small portions.[4]

-

After each addition, shake the test tube vigorously for 10-20 seconds.[2][4]

-

Observe whether the solid dissolves completely.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at room temperature.

-

This process can be extended to assess solubility in aqueous acids and bases to understand the compound's acid-base properties. For instance, solubility in 5% HCl would suggest the presence of a basic functional group, while solubility in 5% NaOH would indicate an acidic functional group.[5]

Diagram of the Qualitative Solubility Testing Workflow:

Caption: Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[1]

Experimental Protocol for the Shake-Flask Method:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A temperature-controlled shaker or incubator is ideal for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant. It is critical to avoid aspirating any solid particles. Filtration through a syringe filter (e.g., 0.45 µm PTFE) can be used as an additional precaution.

-

Quantification: Analyze the concentration of this compound in the sampled supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] A pre-established calibration curve with known concentrations of the compound is necessary for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL, g/L, or mol/L.

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for Quantitative Solubility Determination via the Shake-Flask Method.

Data Presentation

The generated solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Qualitative Solubility of this compound at Room Temperature

| Solvent | Type | Observation | Solubility |

| Water | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Methanol | Polar Protic | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ||

| Acetonitrile | Polar Aprotic | ||

| Dichloromethane (DCM) | Moderately Polar | ||

| Toluene | Nonpolar | ||

| Hexane | Nonpolar | ||

| 5% Hydrochloric Acid | Aqueous Acid | ||

| 5% Sodium Hydroxide | Aqueous Base |

Table 2: Quantitative Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Acetonitrile | Shake-Flask/HPLC | ||

| e.g., Ethanol | Shake-Flask/HPLC | ||

| e.g., Water | Shake-Flask/HPLC |

Conclusion

The solubility of this compound is a critical parameter that influences its application in various scientific and industrial contexts. While readily available data is scarce, this guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to generate high-quality, reliable solubility data. By systematically applying the principles of "like dissolves like" and employing established methodologies such as qualitative testing and the shake-flask method, a comprehensive solubility profile of this compound can be successfully established.

References

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

Sources

An In-depth Technical Guide to the Spectral Characteristics of 3-Chloro-6-methylpyrazine-2-carbonitrile

For distribution to: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive analysis of the predicted spectral data for 3-Chloro-6-methylpyrazine-2-carbonitrile, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from the closely related analogue, 3-chloropyrazine-2-carbonitrile, to offer a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction: The Significance of Substituted Pyrazines

Pyrazine derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and functional materials. The introduction of various substituents onto the pyrazine ring allows for the fine-tuning of their electronic, steric, and pharmacokinetic properties. This compound, with its unique combination of a chloro, a methyl, and a nitrile group, presents a versatile platform for further chemical modifications, making it a compound of significant interest in drug discovery and organic synthesis. Understanding its spectral properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two distinct signals corresponding to the aromatic proton and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the pyrazine nitrogen atoms, the chlorine atom, and the nitrile group, as well as the electron-donating nature of the methyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.7 | Singlet | 1H | H-5 |

| ~2.8 | Singlet | 3H | -CH₃ |

Interpretation and Rationale:

The pyrazine ring protons are typically found in the downfield region of the ¹H NMR spectrum due to the deshielding effect of the two electronegative nitrogen atoms. In the analogue, 3-chloropyrazine-2-carbonitrile, the two aromatic protons appear as doublets at δ 8.88 and δ 8.91 ppm[1][2]. For our target molecule, the presence of an electron-donating methyl group at the C-6 position is expected to shield the adjacent proton at C-5, causing a slight upfield shift compared to the unsubstituted analogue. Therefore, a singlet for the H-5 proton is predicted around δ 8.7 ppm.

The methyl group protons are expected to appear as a singlet in the upfield region, with a chemical shift of approximately δ 2.8 ppm. This prediction is based on the typical chemical shift for a methyl group attached to an aromatic ring, with a slight downfield shift due to the influence of the adjacent nitrogen atom.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Six distinct signals are expected, corresponding to the five carbon atoms of the pyrazine ring and the carbon atom of the methyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) (ppm) | Assignment |

| ~155 | C-6 |

| ~152 | C-3 |

| ~145 | C-5 |

| ~131 | C-2 |

| ~115 | C≡N |

| ~22 | -CH₃ |

Interpretation and Rationale:

The chemical shifts of the pyrazine ring carbons are significantly influenced by the substituents. The carbon atoms directly attached to the electronegative nitrogen and chlorine atoms (C-3 and C-6) are expected to be the most deshielded and appear at the lowest field. Based on the data for 3-chloropyrazine-2-carbonitrile, where C-3 is at δ 150.67 ppm and C-6 is at δ 144.26 ppm, the introduction of a methyl group at C-6 in our target molecule will likely cause a downfield shift for this carbon, placing it around δ 155 ppm. The C-3 carbon, attached to the chlorine atom, is predicted to be around δ 152 ppm.

The C-5 carbon, bearing a proton, is predicted to be around δ 145 ppm. The quaternary carbon C-2, situated between the nitrile and the chlorine-bearing carbon, is expected around δ 131 ppm. The nitrile carbon (C≡N) typically appears in the range of δ 115-125 ppm[3]. For 3-chloropyrazine-2-carbonitrile, it is observed at δ 114.66 ppm, so a similar value is predicted for the methylated derivative[1][2]. The methyl carbon, being in a more shielded environment, is expected to resonate at the highest field, around δ 22 ppm.

Visualizing Molecular Structure for NMR Analysis

To aid in the assignment of NMR signals, the following diagram illustrates the numbering of the atoms in this compound.

Caption: Molecular structure of this compound with atom numbering.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands that are diagnostic for its functional groups.

Table 3: Predicted IR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1600-1450 | Medium | C=C and C=N ring stretching |

| ~1100-1000 | Medium-Strong | C-Cl stretch |

Interpretation and Rationale:

The most prominent and diagnostic peak in the IR spectrum is expected to be the sharp, strong absorption of the nitrile group (C≡N) stretch. For aromatic nitriles, this peak typically appears in the range of 2240-2220 cm⁻¹[4]. In 3-chloropyrazine-2-carbonitrile, this band is observed at 2242 cm⁻¹[1][2]. A similar value is therefore predicted for the target molecule.

The aromatic C-H stretching vibrations are expected to appear as weak bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed as weak bands below 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the pyrazine ring will give rise to a series of medium-intensity bands in the 1600-1450 cm⁻¹ region. Finally, a medium to strong absorption band corresponding to the C-Cl stretching vibration is anticipated in the 1100-1000 cm⁻¹ region.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a distinct molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Ion |

| 153/155 | [M]⁺˙ (Molecular ion) |

| 126/128 | [M - HCN]⁺˙ |

| 118 | [M - Cl]⁺ |

| 91 | [M - Cl - HCN]⁺ |

Interpretation and Rationale:

The molecular ion peak ([M]⁺˙) is expected to appear as a pair of peaks at m/z 153 and 155, with an approximate intensity ratio of 3:1. This isotopic pattern is characteristic of compounds containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).

A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da), which would lead to fragment ions at m/z 126 and 128. Another likely fragmentation is the loss of a chlorine radical (35/37 Da), resulting in an ion at m/z 118. Subsequent loss of HCN from this fragment would produce an ion at m/z 91.

Visualizing the Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathway for this compound in mass spectrometry.

Caption: Predicted ESI-MS fragmentation of this compound.

Proposed Experimental Protocols

While this guide presents predicted data, the following protocols outline the steps for the synthesis of this compound and the acquisition of its spectral data. The synthesis is adapted from a known procedure for a similar compound[1][2].

Synthesis and Purification

Step 1: Synthesis of this compound

-

To a solution of 2-amino-3-methylpyrazine (1 equivalent) in a suitable solvent such as acetonitrile, add a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 equivalents).

-

The reaction mixture is then subjected to a Sandmeyer-type reaction by treatment with sodium nitrite in the presence of a copper(I) cyanide catalyst to introduce the nitrile group.

-

The reaction is stirred at room temperature for several hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 2: Purification

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Spectral Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry: The mass spectrum should be acquired using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. By leveraging data from a close structural analogue and fundamental spectroscopic principles, this document serves as a valuable resource for researchers working with this compound, aiding in its identification, characterization, and further application in scientific research. The provided experimental protocols offer a starting point for its synthesis and the empirical verification of the predicted spectral data.

References

-

Sci-Hub. (n.d.). 13C NMR spectra of alkyl‐ and phenylpyrazines and their N‐oxides. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

PMC. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]

-

Bentham Science. (2005). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Retrieved from [Link]

-

Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

-

ResearchGate. (2025). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 3. 1 H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine,.... Retrieved from [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 3-Chloropyrazine-2-carbonitrile CAS 55557-52-3. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 2,5-bis(3-fluorophenyl)pyrazine (2j). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt.... Retrieved from [Link]

-

CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

-

ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

-

YouTube. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Positive and negative chemical ionization mass spectra of some aromatic chlorinated pesticides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

3-Chloro-6-methylpyrazine-2-carbonitrile chemical structure and IUPAC name

An In-depth Technical Guide to 3-Chloro-6-methylpyrazine-2-carbonitrile for Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delineates its chemical structure, systematic IUPAC nomenclature, and key physicochemical properties. A detailed, representative synthetic protocol is presented, complete with mechanistic insights and a workflow visualization. Furthermore, this guide explores the compound's role as a versatile synthetic intermediate, its applications in the synthesis of biologically active molecules, and critical safety and handling procedures. This content is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine derivatives are a class of privileged heterocyclic structures renowned for their broad applications in medicinal, agrochemical, and material sciences.[1] The pyrazine ring, an aromatic six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a common motif in numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it an invaluable scaffold for designing molecules that can interact with biological targets.

Within this important class of compounds, this compound (CAS No. 1366181-81-8) emerges as a highly functionalized and synthetically versatile building block.[2][3] The strategic placement of a chloro group, a cyano group, and a methyl group on the pyrazine core provides multiple reactive sites. This allows for diverse chemical transformations, making it a valuable precursor for constructing complex molecular architectures and generating libraries of compounds for drug discovery programs.[4] This guide will elucidate the core characteristics, synthesis, and utility of this key intermediate.

Chemical Identity and Structure Elucidation

A precise understanding of a compound's structure and properties is fundamental to its application in research. This section details the chemical identity of this compound.

IUPAC Name and Chemical Structure

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

The chemical structure consists of a central pyrazine ring substituted at position 2 with a nitrile (-C≡N) group, at position 3 with a chlorine (-Cl) atom, and at position 6 with a methyl (-CH₃) group.

Chemical Structure:

Physicochemical Properties

The key identifiers and properties of this compound are summarized in the table below. This data is essential for experimental design, reaction monitoring, and purification.

| Property | Value | Reference |

| CAS Number | 1366181-81-8 | [2][3] |

| Molecular Formula | C₆H₄ClN₃ | [2][3] |

| Molecular Weight | 153.57 g/mol | [2][3] |

| Exact Mass | 153.00900 Da | [5] |

| Purity | ≥95% (typical commercial) | [3] |

| Physical State | Solid (at room temperature) | [5] |

| Storage | Sealed in dry, room temperature | [2] |

| SMILES | N#CC1=NC(C)=CC=NC1=Cl | [2] |

| InChI Key | XIOGIWQSAYUWGG-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazines often involves multi-step sequences starting from acyclic precursors or the modification of a pre-formed pyrazine ring. For this compound, a common strategy involves the chlorination of a corresponding hydroxyl- or amino-pyrazine precursor. The following protocol describes a representative method for synthesizing a chlorinated pyrazine carbonitrile, illustrating the key chemical principles involved.

Causality Behind Experimental Choices

The described synthesis of the related compound 3-chloropyrazine-2-carbonitrile utilizes phosphorus oxychloride (POCl₃) as a chlorinating agent and diisopropylethylamine (DIPEA) as a base.[6]

-

Chlorinating Agent (POCl₃): Phosphorus oxychloride is a powerful and widely used reagent for converting hydroxyl groups (particularly on heterocyclic rings, which may exist in their tautomeric amide form, e.g., a pyrazinone) into chloro groups. The reaction proceeds via the formation of a phosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic substitution by the chloride ion.

-

Base (DIPEA): A non-nucleophilic organic base like DIPEA is often added to scavenge the HCl generated during the reaction. This prevents unwanted side reactions and drives the equilibrium towards the chlorinated product.[7]

-

Reaction Quenching: The reaction is typically quenched by slowly adding the mixture to ice water. This serves to hydrolyze any remaining phosphorus oxychloride and precipitate the organic product, which generally has low water solubility.[8]

-

Purification: Purification by silica gel column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts, ensuring high purity for subsequent applications.[6][8]

Experimental Protocol: Representative Synthesis

The following is a detailed, step-by-step methodology adapted from established procedures for the synthesis of analogous chloropyrazine carbonitriles.[6][7]

-

Reaction Setup: To a solution of the precursor, 3-hydroxy-6-methylpyrazine-2-carbonitrile (1 equivalent), in a suitable solvent such as chlorobenzene, add phosphorus oxychloride (POCl₃, ~1.1 equivalents) and diisopropylethylamine (DIPEA, ~2.2 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen).

-

Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C.

-

Reaction Monitoring: Stir the mixture at 90 °C overnight. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.

-

Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent. Carefully dilute the residue with ice water (e.g., 20 mL) and extract the product with an organic solvent like ethyl acetate (EtOAc, 3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain the pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the key stages of the described synthetic process.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications.[9] Its structure allows for functionalization at multiple sites, making it a valuable building block in medicinal chemistry.[9]

-

Kinase Inhibitors: The pyrazine scaffold is a privileged structure frequently found in kinase inhibitors, a major class of cancer therapeutics.[10] The 3-amino-pyrazine-2-carbonitrile moiety, which can be readily synthesized from the chloro- precursor via nucleophilic aromatic substitution (SNAr), is a key pharmacophore in inhibitors for targets like Checkpoint Kinase 1 (CHK1).[10]

-

Antiviral and Antibacterial Agents: The compound serves as an intermediate in the development of novel antiviral and antibacterial agents.[9] The pyrazine ring system is isosteric to pyrimidine and purine bases, allowing derivatives to act as mimics that can interfere with nucleic acid synthesis in pathogens.

-

Versatile Synthetic Intermediate: The chloro and cyano groups offer orthogonal reactivity. The chlorine at the C-3 position is an effective leaving group, readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) in SNAr reactions.[4] The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the synthetic possibilities.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. The following information is based on data for analogous compounds and should be considered a guideline for safe handling.[11]

Hazard Identification

Based on available safety data for structurally similar compounds, this compound should be handled as a hazardous substance with the following potential effects:[11][12]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed.[12]

Recommended Handling and PPE

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat or other protective clothing.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Remove and wash contaminated clothing before reuse.[12]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep the compound away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its highly functionalized structure provides a robust platform for developing novel therapeutic agents, particularly kinase inhibitors and anti-infectives. A thorough understanding of its chemical properties, synthetic routes, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to leverage its synthetic utility in their work.

References

-

MySkinRecipes. (n.d.). 3-chloro-5-methylpyrazine-2-carbonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (2021). WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile.

-

PubChem. (n.d.). 3-Amino-6-chloropyrazine-2-carbonitrile. Retrieved from [Link]

-

PubChem. (2026). 3-Chloro-6-fluoropyrazine-2-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazinecarbonitrile. Retrieved from [Link]

-

MDPI. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1366181-81-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:1366181-81-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

- 8. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 9. 3-chloro-5-methylpyrazine-2-carbonitrile [myskinrecipes.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

The Synthetic Versatility of 3-Chloro-6-methylpyrazine-2-carbonitrile: A Gateway to Novel Chemical Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocycles stand as a cornerstone for innovation. Among these, the pyrazine scaffold has garnered significant attention due to its prevalence in numerous FDA-approved drugs and biologically active natural products.[1] The electron-deficient nature of the pyrazine ring, coupled with its capacity for hydrogen bonding, makes it an attractive pharmacophore for engaging with a variety of biological targets.[2]

This guide focuses on the reactivity profile of a particularly valuable, yet underexplored, building block: 3-Chloro-6-methylpyrazine-2-carbonitrile . The strategic placement of a chloro, a methyl, and a cyano group on the pyrazine core imparts a unique and versatile reactivity, rendering it a powerful intermediate for the synthesis of diverse and complex molecular architectures. The chloro substituent serves as a versatile handle for both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The adjacent cyano group, along with the ring nitrogen atoms, activates the C3 position for such transformations. Concurrently, the methyl group at the C6 position introduces a degree of steric hindrance and modulates the electronic properties of the ring, offering a nuanced reactivity profile compared to its non-methylated or 6-chloro counterparts.

This document serves as a technical deep-dive into the synthesis and reactivity of this compound, providing field-proven insights and detailed experimental protocols to empower researchers in their quest for novel chemical entities.

Synthesis of this compound: A Plausible and Efficient Route

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Chlorination of 3-Hydroxy-6-methylpyrazine-2-carbonitrile

This protocol is adapted from established procedures for the chlorination of hydroxypyrazines.[3]

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxy-6-methylpyrazine-2-carbonitrile (1.0 eq) and chlorobenzene (10 mL per gram of starting material).

-

Reagent Addition: At 0°C (ice bath), add N,N-diisopropylethylamine (DIPEA) (2.2 eq) dropwise to the stirred suspension. Following this, add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise, ensuring the internal temperature remains below 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to 90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water. Stir the mixture for 30 minutes.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Core Reactivity Profile: A Duality of Functionality

The reactivity of this compound is dominated by the chemistry of its C-Cl bond. This bond is susceptible to cleavage through two primary mechanistic pathways: nucleophilic aromatic substitution (SₙAr) and oxidative addition to a low-valent transition metal, which initiates various cross-coupling catalytic cycles.

Sources

The Strategic Role of 3-Chloro-6-methylpyrazine-2-carbonitrile in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazine scaffold is a cornerstone in heterocyclic chemistry, recognized for its prevalence in numerous pharmacologically active compounds. This technical guide delves into the specific utility and potential of a highly functionalized derivative, 3-Chloro-6-methylpyrazine-2-carbonitrile . We will explore its strategic importance as a versatile building block, detailing its synthesis, physicochemical characteristics, and key chemical transformations. The narrative will focus on its application in the development of targeted therapies, particularly in oncology and infectious diseases. Through an examination of its role in the synthesis of potent kinase inhibitors and novel antimicrobial agents, this guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind its use and the experimental methodologies required to leverage its full potential.

Introduction: The Pyrazine Core in Drug Design

Heterocyclic compounds are fundamental to medicinal chemistry, with nitrogen-containing rings being particularly prominent in FDA-approved drugs.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold that imparts favorable pharmacokinetic and pharmacodynamic properties to molecules.[3] Its electron-deficient nature influences reactivity and provides multiple points for hydrogen bonding and other molecular interactions, making it a hot topic in pharmaceutical research.[4] Pyrazine derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects.[4]

This guide focuses on This compound , a specific and highly reactive intermediate. The strategic placement of a chloro leaving group, a nucleophilic cyano moiety, and a methyl group provides a unique combination of reactivity and structural features, making it an invaluable starting material for creating diverse compound libraries for drug discovery.[5]

Physicochemical Properties and Synthesis

A thorough understanding of a building block's properties is critical for its effective use in synthetic campaigns.

Physicochemical Data

The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1366181-81-8 | [6] |

| Molecular Formula | C₆H₄ClN₃ | [6] |

| Molecular Weight | 153.57 g/mol | [6] |

| Appearance | Solid (Predicted) | N/A |

| Boiling Point | 287.4±35.0 °C (Predicted) | [7] |

| Density | 1.35±0.1 g/cm³ (Predicted) | [7] |

| Storage | Sealed in dry, room temperature, or under inert gas at 2-8°C | [6] |

Synthesis of the Core Scaffold

Diagram: Proposed Synthetic Pathway

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Chlorination of 6-Methylpyrazine-2-carbonitrile (Proposed)

-

Reaction Setup: To a solution of 6-methylpyrazine-2-carbonitrile (1.0 eq.) in a mixture of toluene and N,N-dimethylformamide (DMF) (e.g., 10:1 v/v), slowly add sulfuryl chloride (SO₂Cl₂) (approx. 4.0 eq.) over 10-15 minutes while maintaining the temperature in an ice bath (0-5 °C).[5]

-

Reaction Progression: Stir the reaction mixture in the ice bath for 30 minutes. Subsequently, allow the mixture to warm to room temperature and continue stirring for 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Workup: Upon completion, carefully decant the toluene layer. Extract the remaining oily residue with diethyl ether (3x). Combine all organic layers and quench with ice water.

-

Neutralization and Extraction: Neutralize the combined organic layers with solid sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer again with diethyl ether.

-

Purification: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: dichloromethane or a hexane/ethyl acetate gradient) to yield this compound.[5]

Key Chemical Transformations and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The chlorine atom at the C3 position is susceptible to nucleophilic aromatic substitution, while the nitrile group at C2 can undergo hydrolysis or be used in cyclization reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property is further amplified by the electron-withdrawing cyano group, making the ring highly activated towards attack by nucleophiles. The chlorine atom serves as an excellent leaving group in this context.[8][9]

Mechanism: The SₙAr Pathway

The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[10]

-

Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the carbon atom bearing the chlorine. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized onto the electronegative nitrogen atoms and the cyano group, which significantly stabilizes the intermediate.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

Diagram: SₙAr Mechanism on the Pyrazine Core

Note: Placeholder image paths are used in the DOT script. In a real implementation, these would be replaced with actual image URLs or local paths. Caption: The addition-elimination mechanism of SₙAr.

This aminodehalogenation reaction is a cornerstone for derivatizing the scaffold and is frequently employed in the synthesis of kinase inhibitors and antitubercular agents.[11][12]

Hydrolysis of the Nitrile Group

The nitrile group can be partially hydrolyzed under controlled acidic or basic conditions to form a primary amide (carboxamide). This transformation is crucial as the resulting 3-chloro-6-methylpyrazine-2-carboxamide is itself a key intermediate for various bioactive molecules, including derivatives with potent antitubercular activity.[11]

Applications in Medicinal Chemistry

The true value of this compound is demonstrated by its successful application as a precursor for potent, biologically active molecules.

Oncology: Targeting Kinase Signaling Pathways

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrazine scaffold has proven to be an effective core for designing potent and selective kinase inhibitors.

Application Focus: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is vital for cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known oncogenic driver in various cancers, including bladder, lung, and breast cancer.[12]

Recent research has demonstrated that derivatives of this compound are potent pan-FGFR inhibitors.[12] In a key study, the chloro group was displaced by an amino group, and the nitrile was hydrolyzed and coupled with various amines to produce a series of 3-amino-N-aryl/alkyl-6-methylpyrazine-2-carboxamides.

Diagram: Simplified FGFR Signaling Pathway and Inhibition

Caption: Inhibition of the FGFR signaling cascade.

Quantitative Data: In Vitro Activity of Lead Compound 18i

One of the most potent compounds identified, 18i (3-amino-6-methyl-N-(2-((1,1-dioxidothiomorpholino)methyl)-3,5-dihydroxyphenyl)pyrazine-2-carboxamide), demonstrated significant inhibitory activity against multiple FGFR isoforms and cancer cell lines with FGFR aberrations.

| Target / Cell Line | Type | IC₅₀ Value |

| FGFR2 | Kinase Assay | 150 nM |

| SNU-16 | Cell Proliferation (FGFR2-amplification) | 1.88 µM |

| SW780 | Cell Proliferation (FGFR3-fusion) | 2.34 µM |

| KMS-11 | Cell Proliferation (FGFR3-fusion) | 3.02 µM |

| MDA-MB-453 | Cell Proliferation (FGFR4Y367C-mutation) | 12.58 µM |

| NCI-H520 | Cell Proliferation (FGFR1-amplification) | 26.69 µM |

| Data sourced from Zheng, J., et al. (2024).[12] |

These results underscore the potential of the 6-methylpyrazine scaffold for developing targeted cancer therapies. The methyl group can provide beneficial steric and electronic properties, potentially enhancing binding affinity or improving metabolic stability compared to non-methylated analogs.

Infectious Diseases: Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[11] Pyrazinamide, a first-line anti-TB drug, highlights the importance of the pyrazine core in combating this disease.

Research into derivatives of 3-chloropyrazine-2-carboxamide (obtained from the hydrolysis of 3-chloropyrazine-2-carbonitrile) has yielded compounds with potent activity against M. tuberculosis.[11] The mechanism of action for many of these novel agents is believed to involve the inhibition of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial cell wall synthesis pathway.

Quantitative Data: Antitubercular Activity of Pyrazine Derivatives

While specific data for 6-methyl derivatives is limited, studies on closely related N-benzylaminopyrazine-2-carboxamides show promising activity.

| Compound | R-Group on Benzylamine | MIC against M. tbc H37Rv |

| 8 | 4-Methyl | 6 µM |

| PZA (Standard) | - | 42 µM |

| Data from Jand'ourek, O., et al. (2017) on derivatives of the non-methylated pyrazine core.[11] |

The activity of these compounds, which are direct structural analogs, strongly suggests that derivatives of this compound would be excellent candidates for new anti-TB drug discovery programs.

Antiviral Agents: A Link to Favipiravir

The versatility of chloropyrazine carbonitriles is further highlighted by their use in the synthesis of broad-spectrum antiviral drugs. The closely related 3,6-dichloropyrazine-2-carbonitrile is a key intermediate in the industrial synthesis of Favipiravir (T-705) , an antiviral medication effective against a range of RNA viruses.[13][14] This underscores the importance of this class of building blocks in responding to viral threats. The synthesis of Favipiravir involves sequential nucleophilic substitution (fluorination and hydroxylation) and hydrolysis of the nitrile, demonstrating the core reaction types discussed in this guide.[13]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-activated, multi-functional nature allows for rapid and efficient diversification, enabling the exploration of vast chemical space around a proven pharmacophore. The successful development of potent FGFR inhibitors from this scaffold validates its application in oncology, while its close relationship to effective antitubercular and antiviral agents highlights its broader potential in infectious disease research.

The causality for its effectiveness lies in the electron-deficient pyrazine ring, which facilitates the crucial SₙAr reaction, allowing for the facile introduction of various pharmacophoric elements. Future research should focus on expanding the diversity of nucleophiles used in substitution reactions and exploring further transformations of the nitrile group to access novel heterocyclic systems. The continued application of this versatile building block will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

-

Google Patents.

-

MDPI.

-

Google Patents.

-

ProChem Blog.

-

BenchChem.

-

SpringerLink.

-

ResearchGate.

-

PubChem.

-

ChemScene.

-

BLD Pharm.

-

National Center for Biotechnology Information.

-

PubMed.

-

Selleckchem.

-

National Center for Biotechnology Information.

-

Master Organic Chemistry.

-

Royal Society of Chemistry.

-

MDPI.

-

YouTube.

-

PubMed Central.

-

CymitQuimica.

-

ResearchGate.

-

PubMed.

-

Google Patents.

-

[Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][14][15]oxazine Derivatives against Multidrug‐Resistant Strains.]([Link]) ResearchGate.

-

ResearchGate.

-

Chemistry LibreTexts.

-

PubChem.

-

Matrix Scientific.

-

BLD Pharm.

-

The Good Scents Company.

Sources

- 1. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. 3-Amino-6-chloropyrazine-2-carbonitrile | C5H3ClN4 | CID 15618941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 6. 1366181-81-8|this compound|BLD Pharm [bldpharm.com]

- 7. 181284-14-0 Cas No. | 3-Chloro-5-methylpyrazine-2-carbonitrile | Matrix Scientific [matrixscientific.com]